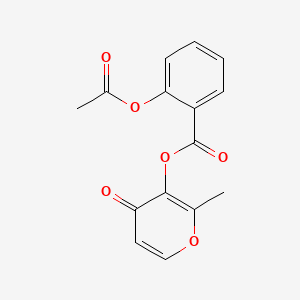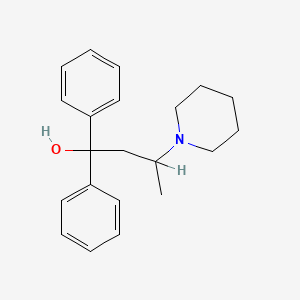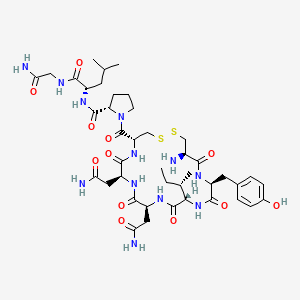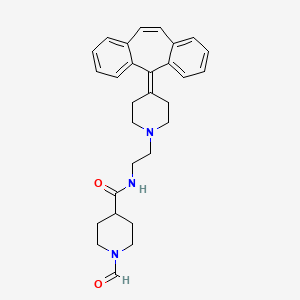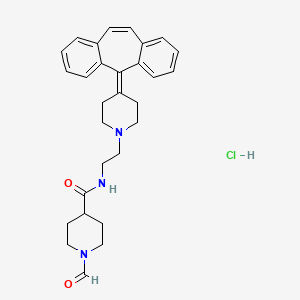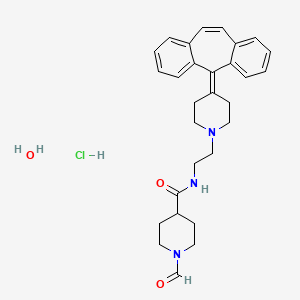
Bakuchiol
Overview
Description
Bakuchiol is a type of meroterpene derived from the leaves and seeds of Psoralea corylifolia plants . It has been used in traditional Chinese and Indian medicine for centuries due to its preventive benefits against tumors and inflammation . It plays a strong potential role as an antioxidant with impressive abilities to remove Reactive Oxygen Species (ROS) .
Synthesis Analysis
This compound is an emblematic meroterpene class of natural product extracted from Psoralea corylifolia . It is highly desirable to devise an efficient approach to access this compound and its chemical biology applications . Various chemical routes and late-stage functionalization (LSF) approaches for this compound and its derivatives have been provided .
Molecular Structure Analysis
This compound is partly phenolic and partly terpene, hence it is a meroterpene combining those two structural elements in a single molecule . It has a terpenoid side-chain at the para-position of the phenoxy –OH group, providing an affinity for hydrophobic environments .
Chemical Reactions Analysis
The terpenoid substituent of this compound, being an electron-donating group, is expected to reduce the bond dissociation enthalpy (BDE) of its phenolic moiety, which in turn enhances its antioxidant activity . The terpenoid chain with an easily abstractable hydrogen atom adjacent to its trisubstituted olefin linkage is giving it an enhanced antioxidant activity .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.38 g/mol . It is a neat oil in form and has a characteristic odor .
Scientific Research Applications
Antimicrobial Activity Against Oral Microorganisms
Bakuchiol, derived from the seeds of Psoralea corylifolia, exhibits significant antimicrobial activities against various oral microorganisms. Its effectiveness against Streptococcus mutans and other oral pathogens, including Enterococcus faecalis and Lactobacillus species, highlights its potential as a compound for developing antibacterial agents. It could be particularly useful in food additives and mouthwashes for preventing and treating dental caries (Katsura et al., 2001).
Anticancer Potential
Recent studies emphasize the anticancer properties of this compound, isolated from Psoralea corylifolia Linn. Used traditionally in Indian and Chinese medicine, this compound has shown efficacy against various types of cancer, often enhancing the effects of other anticancer drugs (Dhingra et al., 2023).
Anti-Inflammatory Effects
This compound demonstrates potent anti-inflammatory properties, both in vitro and in vivo. It has been found to significantly inhibit the production of inflammatory markers like nitric oxide and cytokines in cells and animal models. Its mechanism involves modulation of signaling pathways like NF-κB and MAPK, positioning it as a promising candidate for anti-inflammatory drugs (Ma et al., 2022).
Dermatological Applications
This compound shows promise in dermatological applications, particularly in the management of acne and anti-aging. Its effects against major pathophysiological features causing acne and its non-irritating nature make it suitable for sensitive skin. This compound also exhibits retinol-like functionality, suggesting its use in anti-aging products (Chaudhuri & Marchio, 2011).
Antioxidant Properties
Research indicates this compound's efficacy in protecting mitochondrial functions against oxidative stress,showing its potential as an antioxidant. This property could be significant in the development of therapeutic agents targeting diseases linked to oxidative stress, like neurodegenerative disorders (Haraguchi et al., 2000).
Anti-Influenza Virus Activity
This compound exhibits unique enantiomer-selective anti-influenza virus activity. This activity is linked to its influence on the host cell oxidative stress response. The findings suggest this compound's role in developing novel therapeutic approaches against influenza (Shoji et al., 2015).
Pharmacological Benefits
This compound's therapeutic applications span across antitumor, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities. Its role as an antioxidant in removing reactive oxygen species (ROS) has been highlighted, underscoring its wide-ranging pharmacological benefits (Nizam et al., 2023).
Therapeutic Role in Mental Disorders
Apart from its physical health benefits, this compound plays a significant role in mental health. It has shown potential in treating mental disorders, adding to its diverse pharmacological profile (Chopra & Dhingra, 2023).
Chemopreventive Properties
This compound's chemopreventive properties include inhibiting neoplastic cell transformation and tumor growth, particularly in skin cancer. It targets specific kinases and signaling pathways, offering a mechanistic insight into its anticancer activity (Kim et al., 2016).
Anti-Osteoporosis Effects
In the context of bone health, this compound has shown efficacy in inhibiting osteoclast differentiation and bone resorption, vital in treating osteoporosis. Its mechanisms involve the inhibition of specific signaling pathways like AKT and AP-1 (Chai et al., 2018).
Neuroprotective Effects
This compound has demonstrated neuroprotective effects, particularly in reducing neuroinflammatory responses. Its action in microglial cells and animal models suggests its potential in treating neuroinflammatory diseases (Lim et al., 2019).
Hepatoprotective Activity
Studieshave shown that this compound offers hepatoprotective effects against various hepatotoxicants. It improves cellular viability and inhibits lipid peroxidation in hepatocytes, suggesting its potential in treating liver injuries (Park et al., 2005).
Metabolic Fate in Rats
Investigations into the metabolic fate of this compound in rats have revealed various transformation pathways, including oxidation, hydroxylation, and conjugation. Understanding these pathways is crucial for comprehending this compound's pharmacological and toxicological basis in vivo (Hu et al., 2015).
Mechanism of Action
Bakuchiol, a natural meroterpenoid extracted from Psoralea corylifolia, has been recognized for its broad range of biological and pharmacological properties . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been found to target a multitude of biological properties like anticancer, antioxidant, estrogenic, antimicrobial, liver protective, human carboxylesterase 2 (hCE2) inhibitory, and immune-suppressive activities . It has also been recognized for its retinol-like functionality in skincare .
Mode of Action
This compound interacts with its targets through its unique structural features. It possesses a terpenoid side-chain at the para-position of the phenoxy –OH group, providing an affinity for hydrophobic environments . This terpenoid chain with an easily abstractable hydrogen atom adjacent to its trisubstituted olefin linkage enhances its antioxidant activity .
Biochemical Pathways
This compound has been found to regulate the TLR4/MyD88/NF-κB and Keap1/Nrf2/HO-1 pathways, protecting against LPS-induced acute lung injury . It also represses neuroinflammation responses via downregulation of the p38 MAPK/ERK signaling pathway .
Pharmacokinetics
This compound undergoes a significant degree of first-pass metabolism, forming covalent bonds with endogenous molecules such as glycine and glucuronic acid through the phenolic hydroxyl group . The pharmacokinetics of this compound was fitted with a two-compartment model and it was eliminated relatively slowly in rats .
Result of Action
This compound has demonstrated a wide range of molecular and cellular effects. It can suppress inflammatory responses, control leukocytic functions such as eicosanoid production, migration, and degranulation in the inflammatory site . It also showed evidence for the multidirectional efficacy against cellular hallmarks of skin aging .
Action Environment
The action of this compound can be influenced by environmental factors. Its physicochemical properties require and benefit from the development of innovative skin delivery systems that allow its encapsulation . Moreover, this compound has been found to have no or little side effects when compared to retinoids, thus replacing the latter from the place of top anti-ageing molecule .
Future Directions
Bakuchiol is considered as a leading biomolecule . It is highly desirable to devise an efficient approach to access this compound and its chemical biology applications . This review encompasses the structure–activity relationships (SAR), value-added contributions and future perspectives of this compound .
properties
IUPAC Name |
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYJSSARVMHQJB-QIXNEVBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035664 | |
| Record name | Bakuchiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10309-37-2 | |
| Record name | (+)-Bakuchiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10309-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bakuchiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bakuchiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bakuchiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAKUCHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT12HJU3AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



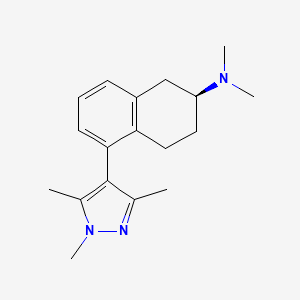
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)



![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)
